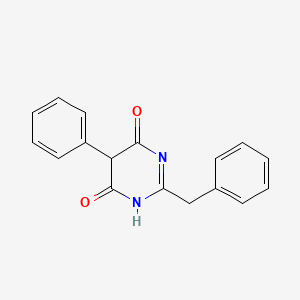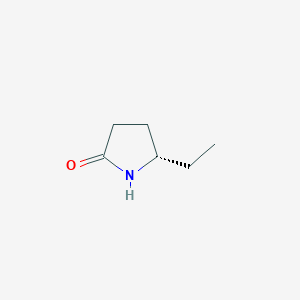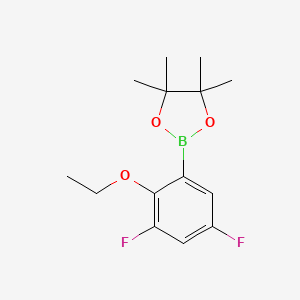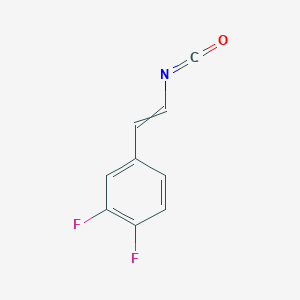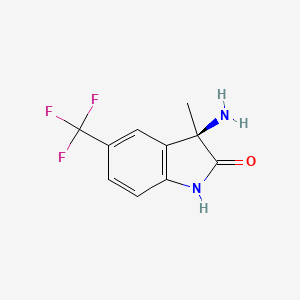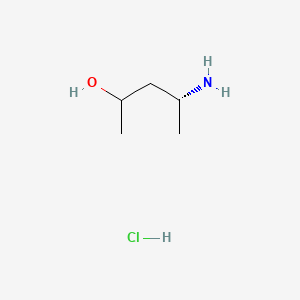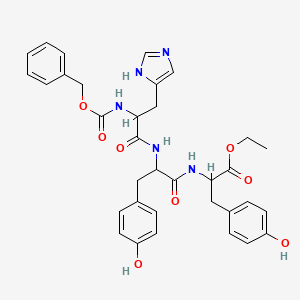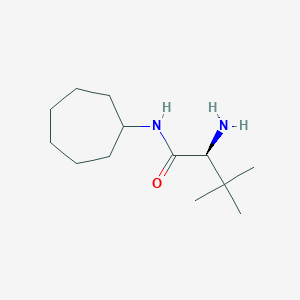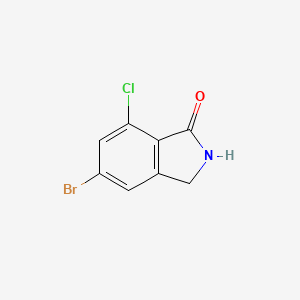
5-Bromo-7-chloroisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by the presence of bromine and chlorine substituents at the 5 and 7 positions, respectively, on the isoindolinone ring. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloroisoindolin-1-one typically involves the bromination and chlorination of isoindolinone derivatives. One common method is the electrophilic aromatic substitution reaction, where isoindolinone is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetic acid, and a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloroisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindolinones, while oxidation and reduction can lead to the formation of isoindolinone derivatives with different oxidation states.
Scientific Research Applications
5-Bromo-7-chloroisoindolin-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to biological targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoindolin-1-one: Lacks the chlorine substituent at the 7 position.
7-Chloroisoindolin-1-one: Lacks the bromine substituent at the 5 position.
5,7-Dichloroisoindolin-1-one: Contains chlorine substituents at both the 5 and 7 positions instead of bromine and chlorine.
Uniqueness
5-Bromo-7-chloroisoindolin-1-one is unique due to the presence of both bromine and chlorine substituents, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-7-chloro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12) |
InChI Key |
UKWIHABKICJINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13900398.png)
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
